molecular formula C25H24N2O2S B2444198 N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681275-87-6

N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2444198
CAS RN: 681275-87-6
M. Wt: 416.54
InChI Key: UAESHBBMFUXVPX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide, commonly known as MIPT, is a synthetic compound that belongs to the family of tryptamines. It is a potent agonist of the serotonin receptor and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Molecular Synthesis and Imaging Applications

One study involved the synthesis and in vivo evaluation of a compound structurally similar to the query compound, designed as an imaging probe for 5-HT2A receptors. This research aimed to develop a potent and selective competitive antagonist for these receptors, exploring its potential in positron emission tomography (PET) studies. However, the compound exhibited rapid influx and efflux in the brain but lacked tracer retention or specific binding, limiting its use as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).

Antimicrobial and Antioxidant Agents

Another aspect of research has been the synthesis of compounds with antimicrobial and antioxidant properties. Derivatives featuring benzimidazole, benzothiazole, and indole moieties have been synthesized and showed potent anti-microbial activity against bacteria and fungi, as well as very good antioxidant activity. This illustrates the broad spectrum of biological activities that compounds with these structural features can exhibit (Naraboli & Biradar, 2017).

Hydrogen Bonding and Molecular Architecture

Research into hydrogen-bonding patterns of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, including structures related to the query compound, has provided insights into how these interactions influence molecular assembly and crystal structure. Such studies contribute to understanding the solid-state chemistry of these compounds and their potential applications in material science and molecular design (López et al., 2010).

Green Synthesis and Industrial Application

In another domain, research focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for the production of azo disperse dyes. This work highlighted the application of novel catalytic methods for the environmentally friendly production of industrially relevant chemicals, showcasing the utility of compounds with similar structural features in industrial chemistry (Qun-feng, 2008).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-18-6-5-7-19(14-18)15-27-16-24(22-8-3-4-9-23(22)27)30-17-25(28)26-20-10-12-21(29-2)13-11-20/h3-14,16H,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAESHBBMFUXVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

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